

Production of Americium-243 in Nuclear Reactors: A Technical Guide

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Compound of Interest		
Compound Name:	Americium-243	
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Abstract: This technical guide provides a comprehensive overview of the production of Americium-243 (243Am) in nuclear reactors. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis and purification of this isotope. The guide covers the primary nuclear reaction pathways, quantitative production data, and detailed experimental protocols for the separation and purification of Americium-243 from irradiated targets. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

Americium-243 is a synthetic radionuclide of significant interest for various research and application purposes. With a long half-life of 7,370 years, it serves as a valuable target material for the production of heavier elements and is also utilized in scientific research due to its specific nuclear properties.[1] Unlike naturally occurring elements, americium isotopes are exclusively produced through nuclear reactions, primarily within nuclear reactors.[2][3] This guide details the established methodologies for producing and isolating high-purity Americium-243.

Nuclear Production Pathways

The formation of **Americium-243** in nuclear reactors is a multi-step process involving neutron capture by plutonium and other americium isotopes. The two primary production routes originate from Plutonium-242 and Americium-241.



Production from Plutonium-242

The most direct route to **Americium-243** involves the neutron irradiation of Plutonium-242 (242Pu) targets in a high neutron flux environment.[4] The reaction sequence is as follows:

- Neutron Capture by Plutonium-242: A Plutonium-242 nucleus captures a neutron to form Plutonium-243 (²⁴³Pu).
- Beta Decay of Plutonium-243: Plutonium-243 is unstable and undergoes beta decay with a relatively short half-life of 4.956 hours, transforming into Americium-243.

This production pathway is favored for producing significant quantities of **Americium-243** with high isotopic purity.

Production from Americium-241

An alternative pathway for **Americium-243** production begins with the more common Americium-241 (²⁴¹Am) isotope. This route involves a series of neutron captures and decays:

- Neutron Capture by Americium-241: Americium-241 captures a neutron to form Americium-242 (²⁴²Am).
- Americium-242 Isomers: Americium-242 exists in two isomeric states: a ground state
 (^{242g}Am) with a half-life of 16.02 hours and a metastable state (^{242m}Am) with a half-life of 141
 years.
- Decay and Further Neutron Capture:
 - o 2429Am primarily undergoes beta decay to Curium-242 (242Cm).
 - o 242mAm can either decay or capture another neutron.
 - A portion of the Americium-242 (both isomers) will capture another neutron to form
 Americium-243.

Due to the competing decay and fission reactions of the intermediate Americium-242 isomers, this pathway is generally less efficient for the specific production of **Americium-243** compared to the Plutonium-242 route.



Quantitative Production Data

The efficiency of **Americium-243** production is heavily dependent on the neutron energy spectrum of the reactor and the neutron capture cross-sections of the target and intermediate isotopes. The following tables summarize key quantitative data.

Target Nuclide	Reaction	Thermal Neutron Capture Cross- Section (barns)	Resonance Integral (barns)
Plutonium-242	²⁴² Pu(n,γ) ²⁴³ Pu	19.88	1126
Americium-241	²⁴¹ Am(n,γ) ²⁴² Am	665 ± 33	1553 ± 7
Americium-243	²⁴³ Am(n,γ) ²⁴⁴ Am	88.5 ± 4.0	2300 ± 200

Table 1: Thermal Neutron Capture Cross-Sections and Resonance Integrals for Key Reactions in **Americium-243** Production.[5][6][7]

Reactor Type	Typical Neutron Flux (n/cm²/s)	Target Material	Estimated Americium-243 Yield
High Flux Isotope Reactor (HFIR)	2.5 x 10 ¹⁵	Plutonium-242	Gram quantities per irradiation cycle
WWER-1000	~1014	Spent Nuclear Fuel	Milligrams per ton of spent fuel
CELESTIN	High	Plutonium-Aluminum Alloys	Significant production for research purposes
OSIRIS	High	Plutonium-242 Dioxide	Gram-scale production

Table 2: Overview of Americium-243 Production in Different Reactor Types.[4][8][9]

Experimental Protocols: Separation and Purification



Following irradiation, the target material contains a mixture of actinides and fission products. A multi-step chemical process is required to separate and purify the **Americium-243**. The general workflow involves dissolution of the target, separation of plutonium, and subsequent isolation of americium from other actinides and lanthanides.

Dissolution of Irradiated Target

Objective: To bring the irradiated target material into an aqueous solution for subsequent chemical processing.

Methodology:

- Target Handling: Irradiated targets are handled remotely in hot cells due to their high radioactivity.
- Dissolution:
 - Plutonium-Aluminum Alloy Targets: These are typically dissolved in nitric acid (HNO₃).
 - Plutonium Dioxide (PuO₂) Targets: Dissolution is more challenging and often requires the use of strong oxidizing agents. A common method involves electrogenerated Silver(II) in 4M nitric acid at room temperature.[4]
- Solution Adjustment: The resulting solution is filtered and the acidity is adjusted to prepare it for the subsequent separation steps.

Plutonium Separation

Objective: To remove the bulk of the plutonium from the dissolved target solution.

Methodology: Anion exchange chromatography is a widely used technique for this separation.

- Column Preparation: A column is packed with a strong base anion exchange resin (e.g., Dowex 1x8). The resin is pre-conditioned with nitric acid.
- Loading: The dissolved target solution, with plutonium adjusted to the +4 oxidation state, is loaded onto the column. Plutonium(IV) forms a stable anionic complex with nitrate ions and is retained by the resin.



- Elution of Americium: Americium, in its trivalent state (Am³+), does not form a strong anionic nitrate complex and passes through the column along with other trivalent actinides and lanthanides. The column is washed with nitric acid to ensure complete elution of these elements.
- Plutonium Recovery (Optional): The retained plutonium can be eluted from the resin using a reducing agent to convert Pu(IV) to Pu(III), which is not strongly retained.

Americium Separation and Purification

Objective: To isolate **Americium-243** from other trivalent actinides (like Curium) and lanthanide fission products. This is a challenging separation due to the similar chemical properties of these elements.

Methodology: A combination of solvent extraction and ion exchange chromatography is often employed.

4.3.1. Solvent Extraction (Example: TRUEX Process)

The TRUEX (TransUranic EXtraction) process is an example of a solvent extraction method that can be adapted for americium separation.

- Solvent Preparation: The organic solvent typically consists of an extractant such as octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) dissolved in a suitable diluent like tributyl phosphate (TBP) and a hydrocarbon solvent.
- Extraction: The aqueous solution containing americium, curium, and lanthanides is contacted with the organic solvent. The trivalent actinides and lanthanides are extracted into the organic phase.
- Stripping:
 - Selective Stripping: By carefully controlling the acidity and using complexing agents, it is
 possible to selectively strip americium from the loaded organic phase back into an
 aqueous solution.



 Co-stripping and Further Separation: Alternatively, all trivalent elements can be stripped together and then separated using other techniques like ion exchange.

4.3.2. Cation Exchange Chromatography

This technique is effective for separating trivalent actinides and lanthanides from each other.

- Column Preparation: A column is packed with a strong acid cation exchange resin.
- Loading: The aqueous solution containing the mixture of trivalent ions is loaded onto the column.
- Elution: The separation is achieved by eluting the column with a complexing agent, such as alpha-hydroxyisobutyrate (α-HIBA). The different stabilities of the complexes formed with the resin and the eluting agent cause the elements to move down the column at different rates, allowing for their separation into different fractions. Americium will elute at a specific point, separated from curium and the various lanthanides.

Final Product Preparation

Objective: To convert the purified **Americium-243** into a stable chemical form, typically an oxide.

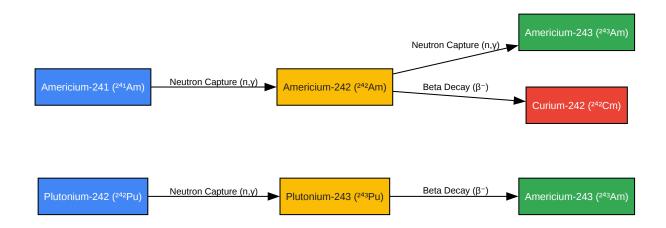
Methodology:

- Precipitation: Americium is precipitated from the purified solution, for example, as an oxalate.
- Calcination: The precipitate is then heated to a high temperature (calcined) to convert it to the oxide form (AmO₂). The final product is a powder with a purity typically exceeding 98.5%. [4]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.



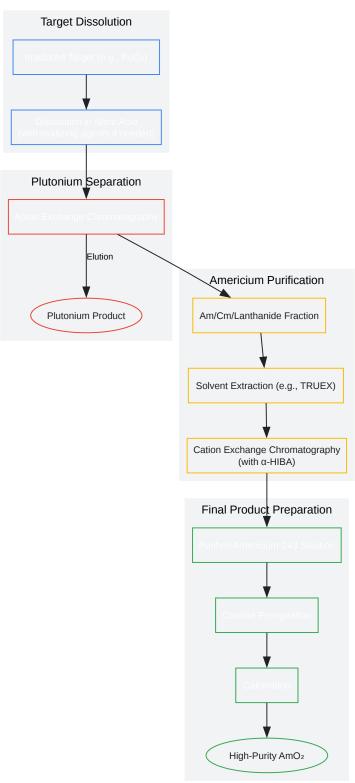


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Caption: Nuclear reaction pathways for the production of Americium-243.



General Experimental Workflow for Americium-243 Separation



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- To cite this document: BenchChem. [Production of Americium-243 in Nuclear Reactors: A
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